molecular formula C8H6F4O B058976 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene CAS No. 1214344-33-8

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

Cat. No. B058976
M. Wt: 194.13 g/mol
InChI Key: KDNFXUTYCAGURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene”, also known as FMTC, is a fluorinated aromatic compound that belongs to the benzene ring-based organic compounds. It has a molecular formula of C8H6F4O and an average mass of 194.126 Da .


Synthesis Analysis

The synthesis of trifluoromethyl ethers, which is the group that “2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene” belongs to, is a topic of ongoing research . One method involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene” consists of a benzene ring with a fluorine atom, a methoxy group, and a trifluoromethyl group attached to it . The exact positions of these substituents on the benzene ring give the compound its unique properties .

Scientific Research Applications

Reactions at the Benzylic Position

The benzylic position of this compound can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions are important for synthesis problems . For example, the trifluoromethyl group can be converted to a carbonyl group (e.g., trifluoromethyl ketone) through oxidation .

Use in Synthesis of Other Compounds

This compound can be used in the synthesis of other compounds . Its unique structure, which includes a trifluoromethyl group and a methoxy group on a benzene ring, makes it a valuable starting material in organic synthesis .

Role in Trifluoromethyl Ethers

Trifluoromethyl ethers, such as “2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene”, are finding increased utility as a substituent in bioactives . They are still perhaps the least well understood fluorine substituent in currency .

Fluorine Substituent in Active Ingredients

Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in “2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene” plays a significant and increasingly important role as a fluorine substituent in active ingredients .

Use in Pesticides

Currently, about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom . The trifluoromethoxy group in “2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene” is one of the groups used in these pesticides .

Metabolism Studies

“2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene” can be used in metabolism studies. For example, it can be used to study the quantitative structure-metabolism relationships for substituted benzoic acids in rats .

properties

IUPAC Name

2-fluoro-4-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNFXUTYCAGURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625659
Record name 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

CAS RN

1214344-33-8
Record name 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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